Cas no 2322928-08-3 (Pyridine, 2-[[(3S)-3-pyrrolidinyloxy]methyl]-, hydrochloride (1:2))
![Pyridine, 2-[[(3S)-3-pyrrolidinyloxy]methyl]-, hydrochloride (1:2) structure](https://ja.kuujia.com/scimg/cas/2322928-08-3x500.png)
Pyridine, 2-[[(3S)-3-pyrrolidinyloxy]methyl]-, hydrochloride (1:2) 化学的及び物理的性質
名前と識別子
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- Pyridine, 2-[[(3S)-3-pyrrolidinyloxy]methyl]-, hydrochloride (1:2)
- (S)-2-((Pyrrolidin-3-yloxy)methyl)pyridine dihydrochloride
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- インチ: 1S/C10H14N2O.ClH/c1-2-5-12-9(3-1)8-13-10-4-6-11-7-10;/h1-3,5,10-11H,4,6-8H2;1H/t10-;/m0./s1
- InChIKey: USIYCTCIVPLTBH-PPHPATTJSA-N
- ほほえんだ: C(C1N=CC=CC=1)O[C@@H]1CNCC1.Cl
Pyridine, 2-[[(3S)-3-pyrrolidinyloxy]methyl]-, hydrochloride (1:2) 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1172177-1g |
(S)-2-((Pyrrolidin-3-yloxy)methyl)pyridine dihydrochloride |
2322928-08-3 | 98% | 1g |
¥10528 | 2023-04-14 | |
Chemenu | CM559473-1g |
(S)-2-((Pyrrolidin-3-yloxy)methyl)pyridine dihydrochloride |
2322928-08-3 | 95%+ | 1g |
$1246 | 2024-07-28 |
Pyridine, 2-[[(3S)-3-pyrrolidinyloxy]methyl]-, hydrochloride (1:2) 関連文献
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Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
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Bo Wang,Thomas Blin,Aleksandr Käkinen,Xinwei Ge,Emily H. Pilkington,John F. Quinn,Michael R. Whittaker,Pu Chun Ke,Feng Ding Polym. Chem., 2016,7, 6875-6879
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Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
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Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
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Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
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Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
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Kazuto Mori,Tetsuya Kodama,Takeshi Baba,Satoshi Obika Org. Biomol. Chem., 2011,9, 5272-5279
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Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503
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Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
Pyridine, 2-[[(3S)-3-pyrrolidinyloxy]methyl]-, hydrochloride (1:2)に関する追加情報
Comprehensive Analysis of Pyridine, 2-[[(3S)-3-pyrrolidinyloxy]methyl]-, hydrochloride (1:2) (CAS No. 2322928-08-3)
The compound Pyridine, 2-[[(3S)-3-pyrrolidinyloxy]methyl]-, hydrochloride (1:2) (CAS No. 2322928-08-3) is a chemically synthesized derivative of pyridine, a heterocyclic aromatic organic compound. This specific derivative is notable for its unique structural features, including a pyrrolidinyloxy moiety attached to the pyridine ring. The hydrochloride salt form enhances its solubility and stability, making it a valuable intermediate in pharmaceutical and agrochemical research. Researchers are increasingly interested in this compound due to its potential applications in drug discovery, particularly in the development of novel central nervous system (CNS) agents and enzyme inhibitors.
In recent years, the demand for pyridine derivatives has surged, driven by their versatility in medicinal chemistry. The 2-[[(3S)-3-pyrrolidinyloxy]methyl] substitution pattern in this compound is particularly intriguing, as it introduces a chiral center, which can significantly influence biological activity. This aspect aligns with the growing trend in chiral drug development, where enantioselectivity plays a critical role in efficacy and safety. The compound's hydrochloride (1:2) form further ensures consistent performance in formulation studies, a key consideration for pharmaceutical manufacturers.
From a synthetic chemistry perspective, CAS No. 2322928-08-3 represents a sophisticated example of molecular design. Its synthesis typically involves multi-step reactions, including the introduction of the pyrrolidinyloxy group via nucleophilic substitution or coupling reactions. The purity and yield of this compound are critical parameters, often monitored using advanced analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy. These methods ensure compliance with stringent regulatory standards, a topic of high relevance in today's quality-driven pharmaceutical industry.
The compound's potential extends beyond pharmaceuticals. In agrochemical research, Pyridine, 2-[[(3S)-3-pyrrolidinyloxy]methyl]-, hydrochloride (1:2) has been explored as a precursor for crop protection agents. Its structural motifs are conducive to interactions with biological targets in pests, offering a pathway to sustainable pest management solutions. This aligns with global efforts to reduce environmental impact while maintaining agricultural productivity, a hot topic in green chemistry and sustainable development.
Another area of interest is the compound's role in catalysis. Pyridine derivatives are known to act as ligands in transition metal-catalyzed reactions, and the pyrrolidinyloxy group in this compound could enhance such catalytic activity. Researchers are investigating its use in asymmetric synthesis, a field gaining traction due to its ability to produce enantiomerically pure compounds efficiently. This is particularly relevant in the context of API (active pharmaceutical ingredient) manufacturing, where stereochemical control is paramount.
In conclusion, Pyridine, 2-[[(3S)-3-pyrrolidinyloxy]methyl]-, hydrochloride (1:2) (CAS No. 2322928-08-3) is a multifaceted compound with significant potential across multiple scientific disciplines. Its unique structural attributes, combined with its applicability in drug discovery, agrochemical development, and catalysis, make it a subject of ongoing research and innovation. As the scientific community continues to explore its properties, this compound is poised to contribute to advancements in precision medicine and sustainable chemistry, addressing some of the most pressing challenges in modern science.
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